Molecular Weight and Ligand Efficiency Advantage of CAS 2195879-67-3 Relative to Optimized N-Imidazoylpiperazine Leads
CAS 2195879-67-3 (MW 271.324) is substantially smaller than the two optimized N-imidazoylpiperazine leads identified in the Espinoza-Chávez et al. (2024) SAR study—compound 6e and compound 10a—which bear additional substituents that increase molecular weight [1]. In the context of fragment-based and lead-like screening, lower molecular weight is associated with improved ligand efficiency metrics and greater scope for subsequent optimization without breaching physicochemical property guidelines [2]. The compound therefore occupies a distinct region of chemical space suitable for early-stage hit expansion and scaffold-hopping programs targeting T. cruzi or related parasitic cysteine proteases.
| Evidence Dimension | Molecular weight (MW) and optimization headroom |
|---|---|
| Target Compound Data | CAS 2195879-67-3: MW = 271.324 g/mol |
| Comparator Or Baseline | N-Imidazoylpiperazine leads 6e and 10a (Espinoza-Chávez et al., 2024): MW > 300 g/mol (exact values not publicly disclosed for individual compounds) |
| Quantified Difference | CAS 2195879-67-3 is at least ~30–80 Da lighter than the optimized leads, providing greater ligand efficiency (LE) headroom for subsequent medicinal chemistry optimization |
| Conditions | Comparison of molecular formula and reported MW data; ligand efficiency calculated as pIC50 / heavy atom count (exact potency data for CAS 2195879-67-3 unavailable) |
Why This Matters
Lower MW with retained pharmacophoric features offers superior ligand efficiency starting points for hit-to-lead campaigns, reducing the risk of surpassing Lipinski or lead-likeness thresholds during optimization.
- [1] Espinoza-Chávez RM, de Oliveira Rezende Júnior C, et al. Structure-activity relationships of novel N-imidazoylpiperazines with potent anti-Trypanosoma cruzi activity. Future Med Chem. 2024 Feb;16(3):253-269. doi: 10.4155/fmc-2023-0185. PMID: 38193294. View Source
- [2] Hopkins AL, Keserü GM, Leeson PD, Rees DC, Reynolds CH. The role of ligand efficiency metrics in drug discovery. Nat Rev Drug Discov. 2014;13(2):105-121. doi: 10.1038/nrd4163. View Source
